Cas no 89080-21-7 (3,3''-[(4-{(E)-[5-(3,4-dimethylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl)imino]dipropanenitrile)
![3,3''-[(4-{(E)-[5-(3,4-dimethylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl)imino]dipropanenitrile structure](https://it.kuujia.com/scimg/cas/89080-21-7x500.png)
89080-21-7 structure
Nome del prodotto:3,3''-[(4-{(E)-[5-(3,4-dimethylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl)imino]dipropanenitrile
3,3''-[(4-{(E)-[5-(3,4-dimethylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl)imino]dipropanenitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,3''-[(4-{(E)-[5-(3,4-dimethylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl)imino]dipropanenitrile
- 3-[N-(2-cyanoethyl)-4-[[5-(3,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile
- NSC 339431
- Propanenitrile, 3,3'-[[4-[(E)-[5-(3,4-dimethylphenyl)-2-oxo-3(2H)-furanylidene]methyl]phenyl]imino]bis-
- NSC339431
- 89080-21-7
- Propanenitrile, 3,3'-((4-((E)-(5-(3,4-dimethylphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis-
- 3-[N-(2-cyanoethyl)-4-[(E)-[5-(3,4-dimethylphenyl)-2-oxo-3-furylidene]methyl]anilino]propanenitrile
-
- Inchi: InChI=1S/C25H23N3O2/c1-18-5-8-21(15-19(18)2)24-17-22(25(29)30-24)16-20-6-9-23(10-7-20)28(13-3-11-26)14-4-12-27/h5-10,15-17H,3-4,13-14H2,1-2H3/b22-16+
- Chiave InChI: DIVCMGYQCTVIIS-CJLVFECKSA-N
- Sorrisi: CC1=C(C=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(CCC#N)CCC#N)C(=O)O2)C
Proprietà calcolate
- Massa esatta: 397.179
- Massa monoisotopica: 397.179
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 30
- Conta legami ruotabili: 7
- Complessità: 753
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 4.2
- Superficie polare topologica: 77.1Ų
Proprietà sperimentali
- Densità: 1.231
- Punto di ebollizione: 716.8°C at 760 mmHg
- Punto di infiammabilità: 387.3°C
- Indice di rifrazione: 1.646
3,3''-[(4-{(E)-[5-(3,4-dimethylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl)imino]dipropanenitrile Letteratura correlata
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
89080-21-7 (3,3''-[(4-{(E)-[5-(3,4-dimethylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl)imino]dipropanenitrile) Prodotti correlati
- 2308480-02-4(3-(dimethylamino)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopropanoic acid)
- 2097891-18-2(4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one)
- 117784-21-1(Methyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate)
- 2169386-30-3(2-isothiocyanato-2-methyl-4-phenylbutanoic acid)
- 190662-87-4(1H-Imidazole-4-carboxylic acid, 5-amino-1-(4-methoxyphenyl)-, ethyl ester)
- 1599682-68-4(1-1-(cyclopropylmethoxy)-2-iodoethyl-4-methylbenzene)
- 1805375-19-2(2-Cyano-3-(difluoromethyl)-5-iodopyridine-6-sulfonamide)
- 1805610-14-3(Ethyl 2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1036389-86-2(5-Amino-2-bromo-4-fluorobenzoic Acid Methyl Ester)
- 1343862-60-1(4-({(9H-fluoren-9-yl)methoxycarbonyl}(2-hydroxyethyl)amino)benzoic acid)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso